molecular formula C29H56N10O7 B12814978 PAR-2 (1-6) amide (mouse, rat)

PAR-2 (1-6) amide (mouse, rat)

Cat. No.: B12814978
M. Wt: 656.8 g/mol
InChI Key: SGPMJRPYYIJZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAR-2 (1-6) amide (mouse, rat) is a synthetic peptide that acts as a selective agonist for proteinase-activated receptor 2 (PAR-2). The amino acid sequence of this compound is Ser-Leu-Ile-Gly-Arg-Leu-amide. It is commonly used in scientific research to study the activation and signaling pathways of PAR-2, which is involved in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAR-2 (1-6) amide involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Industrial Production Methods

Industrial production of PAR-2 (1-6) amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PAR-2 (1-6) amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, PAR-2 (1-6) amide. Side products may include truncated or misfolded peptides, which are typically removed during purification.

Scientific Research Applications

PAR-2 (1-6) amide is extensively used in scientific research to investigate the role of PAR-2 in various biological processes. Some key applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Exploring the activation and signaling pathways of PAR-2 in cellular models.

    Medicine: Investigating the involvement of PAR-2 in inflammatory diseases, pain, and cancer.

    Industry: Developing PAR-2-targeted therapeutics and diagnostic tools

Mechanism of Action

PAR-2 (1-6) amide exerts its effects by binding to and activating PAR-2, a G-protein-coupled receptor. Upon activation, PAR-2 undergoes a conformational change that triggers intracellular signaling cascades involving pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways regulate various cellular responses, including inflammation, cell proliferation, and apoptosis .

Biological Activity

PAR-2 (1-6) amide is a peptide that acts as an agonist for the protease-activated receptor 2 (PAR-2), a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including inflammation, pain signaling, and tissue repair. Understanding the biological activity of PAR-2 (1-6) amide is essential for elucidating its potential therapeutic applications and implications in disease mechanisms.

PAR-2 activation initiates several intracellular signaling pathways that modulate inflammatory responses and pain perception. The compound can influence macrophage polarization, particularly under interferon-gamma stimulation. It has been shown to either promote or inhibit inflammatory responses depending on the cellular context and the presence of other signaling molecules.

Key Findings:

  • Macrophage Polarization : PAR-2 signaling can modulate M1 and M2 polarization states, impacting the inflammatory response.
  • Pain Pathways : Activation of PAR-2 is linked to nociception and inflammatory pain, highlighting its role in pain signaling mechanisms .

Applications in Research

PAR-2 (1-6) amide has several applications in biomedical research, particularly in studies focusing on inflammatory diseases and pain management. Its specificity for PAR-2 without significant cross-reactivity with other receptors makes it a valuable tool for dissecting the unique roles of this receptor.

Experimental Techniques:

Research involving PAR-2 (1-6) amide often employs various experimental techniques:

  • Cell Culture Studies : To assess binding affinity and functional responses in different cell types.
  • In Vivo Models : To evaluate the physiological effects of PAR-2 activation in murine models .

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to PAR-2 (1-6) amide:

Compound NameStructure SimilarityUnique Features
PAR-1 AgonistSimilar receptor familyPrimarily involved in pro-inflammatory signaling
ThrombinActivates multiple PARsKnown for its role in coagulation and inflammation
EndothelinPeptide agonistInvolved in vasoconstriction and cardiovascular function

Case Studies

Recent studies have highlighted the biological activity of PAR-2 (1-6) amide in various contexts:

  • Inflammatory Response Modulation :
    • A study demonstrated that PAR-2 activation could upregulate suppressor of cytokine signaling 3 (SOCS3), which blunted M1 polarization after IFNγ stimulation. This indicates a complex interplay between PAR-1 and PAR-2 signaling pathways .
  • Pain Management :
    • In murine models, PAR-2 (1-6) amide was shown to induce salivation and modulate pain responses effectively. The compound exhibited no effects on PAR-2 knockout mice, confirming its specificity .

Summary of Biological Activity

The biological activity of PAR-2 (1-6) amide is characterized by its ability to modulate inflammatory responses through specific receptor activation. Its role in macrophage polarization, pain signaling, and potential therapeutic applications underscores its importance in biomedical research.

Properties

IUPAC Name

2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-N-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.